molecular formula C5H4N2OS B12342816 3,3a-Dihydrothieno[2,3-d]imidazol-2-one

3,3a-Dihydrothieno[2,3-d]imidazol-2-one

Cat. No.: B12342816
M. Wt: 140.17 g/mol
InChI Key: RNDJTQJGRJEZQK-UHFFFAOYSA-N
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Description

3,3a-Dihydrothieno[2,3-d]imidazol-2-one is a fused heterocyclic compound featuring a thiophene ring fused to an imidazolone moiety. Its structure is characterized by a sulfur atom in the thiophene ring and a ketone group at the 2-position of the imidazole ring.

Properties

Molecular Formula

C5H4N2OS

Molecular Weight

140.17 g/mol

IUPAC Name

3,3a-dihydrothieno[2,3-d]imidazol-2-one

InChI

InChI=1S/C5H4N2OS/c8-5-6-3-1-2-9-4(3)7-5/h1-2,4H,(H,7,8)

InChI Key

RNDJTQJGRJEZQK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2C1=NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3a-Dihydrothieno[2,3-d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno derivatives with imidazole precursors in the presence of catalysts. For example, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of the desired imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,3a-Dihydrothieno[2,3-d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives.

Scientific Research Applications

3,3a-Dihydrothieno[2,3-d]imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3a-Dihydrothieno[2,3-d]imidazol-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole Derivatives

Benzimidazole derivatives, such as 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (C₉H₁₀N₂O, MW 162.19), share a fused benzene-imidazolone structure. Key differences include:

  • Aromaticity and Stability: The benzene ring in benzimidazoles provides greater aromatic stability compared to the thiophene ring in thienoimidazolones. This results in higher thermal stability for benzimidazoles, as evidenced by studies on energetic materials where imidazol-2-one substituents enhance stability through conjugation effects .
  • Applications : Benzimidazoles are widely used in pharmaceuticals (e.g., antiparasitic agents) and energetic materials due to their tunable detonation velocities (e.g., ~8,500 m/s for nitro-substituted derivatives) .
Table 1: Benzimidazole vs. Thienoimidazolone Properties
Property Benzimidazole Derivatives Thienoimidazolone Derivatives
Core Structure Benzene + imidazolone Thiophene + imidazolone
Thermal Stability High (due to aromaticity) Moderate (thiophene less aromatic)
Molecular Weight Range 162–400+ 153–379+
Key Applications Pharmaceuticals, explosives Drug design, specialty materials

Thieno[3,4-d]imidazol-2-one Derivatives

Compounds like 1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (C₁₇H₁₅ClN₂O₃S, MW 362.83) differ in ring fusion position and substituents:

  • Electronic Effects: The sulfone group (5,5-dioxide) in thieno[3,4-d] derivatives increases electronegativity, enhancing oxidative stability but reducing reactivity in nucleophilic substitutions compared to non-sulfone analogs .
  • Synthetic Accessibility: Thieno[2,3-d] derivatives are synthesized via hydantoin and Vilsmeier-Haack reagent routes, while sulfone-containing analogs require additional oxidation steps .

Naphthoimidazolone and Larger Aromatic Systems

Naphth[2,3-d]imidazol-2-one (C₁₁H₈N₂O, MW 184.19) features an extended aromatic system, leading to:

  • Increased π-π Interactions: Enhanced binding affinity in drug-receptor interactions compared to smaller thieno/benzimidazolones .
  • Solubility Trade-offs : Higher molecular weight and hydrophobicity limit solubility in aqueous media .

Substituent Effects on Thienoimidazolones

  • Methyl/Chloro Substituents: 3-Methyl-1H,2H,3H-thieno[2,3-d]imidazol-2-one (C₁₀H₁₁ClN₂O₂, MW 226.66) shows increased lipophilicity, favoring membrane permeability in drug candidates .
Table 2: Impact of Substituents on Key Properties
Compound Substituent Molecular Weight Key Property Change
3-Methyl-thienoimidazolone Methyl, Chloro 226.66 ↑ Lipophilicity
5-Nitro-thienoimidazolone Nitro 379.11 ↑ Explosive potential
1,3-Dimethyl-benzimidazolone Methyl 162.19 ↑ Metabolic stability

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